molecular formula C44H40N2O3S2 B14009309 s-Tritylcysteinyl-s-tritylcysteine CAS No. 35959-69-4

s-Tritylcysteinyl-s-tritylcysteine

Cat. No.: B14009309
CAS No.: 35959-69-4
M. Wt: 708.9 g/mol
InChI Key: LFEFTIFZIBYSGE-UHFFFAOYSA-N
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Description

s-Tritylcysteinyl-s-tritylcysteine is a compound known for its significant biological and chemical properties. It is a derivative of s-Trityl-l-cysteine, which is recognized for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5 . This compound contains two trityl groups attached to cysteine residues, making it a unique and valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Tritylcysteinyl-s-tritylcysteine typically involves the protection of cysteine residues with trityl groups. The process begins with the reaction of cysteine with trityl chloride in the presence of a base such as triethylamine. This reaction results in the formation of s-Trityl-l-cysteine. The subsequent step involves the coupling of two s-Trityl-l-cysteine molecules using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors facilitates the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

s-Tritylcysteinyl-s-tritylcysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

s-Tritylcysteinyl-s-tritylcysteine exerts its effects primarily by inhibiting the activity of kinesin Eg5. This inhibition prevents the separation of duplicated centrosomes and the formation of bipolar spindles, leading to cell cycle arrest in the M phase. The compound binds to the catalytic domain of Eg5, inhibiting its ATPase activity and blocking mitotic progression . This mechanism makes it a potent anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

s-Tritylcysteinyl-s-tritylcysteine is unique due to its dual trityl protection, which enhances its stability and allows for specific functionalization. Its ability to inhibit kinesin Eg5 with high potency makes it a valuable compound in cancer research and therapeutic development .

Properties

CAS No.

35959-69-4

Molecular Formula

C44H40N2O3S2

Molecular Weight

708.9 g/mol

IUPAC Name

2-[(2-amino-3-tritylsulfanylpropanoyl)amino]-3-tritylsulfanylpropanoic acid

InChI

InChI=1S/C44H40N2O3S2/c45-39(31-50-43(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35)41(47)46-40(42(48)49)32-51-44(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30,39-40H,31-32,45H2,(H,46,47)(H,48,49)

InChI Key

LFEFTIFZIBYSGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)N

Origin of Product

United States

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